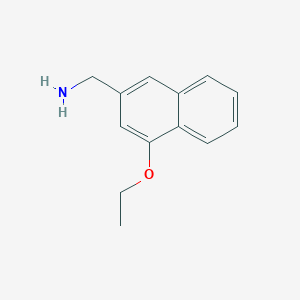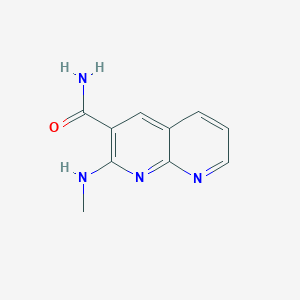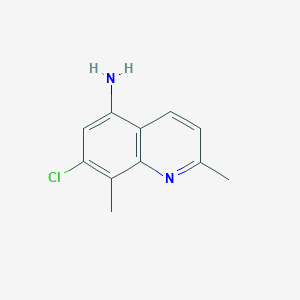
(3-Amino-8-chloroquinolin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-8-cloroquinolin-5-il)metanol: es un compuesto químico con la fórmula molecular C10H9ClN2O. Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (3-Amino-8-cloroquinolin-5-il)metanol generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con la preparación de 8-cloroquinolina.
Aminación: La 8-cloroquinolina se somete a una reacción de aminación para introducir el grupo amino en la posición 3, lo que da como resultado 3-amino-8-cloroquinolina.
Hidroximetilación: El paso final implica la hidroximetilación de la posición 5 de la 3-amino-8-cloroquinolina para producir (3-Amino-8-cloroquinolin-5-il)metanol.
Métodos de producción industrial: Los métodos de producción industrial para (3-Amino-8-cloroquinolin-5-il)metanol pueden implicar la síntesis a gran escala utilizando pasos de reacción similares pero optimizados para obtener mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores específicos, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: (3-Amino-8-cloroquinolin-5-il)metanol puede sufrir reacciones de oxidación para formar derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en varias formas reducidas, lo que podría alterar sus propiedades químicas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Reactivos como halógenos, agentes alquilantes o agentes acilantes se pueden emplear en condiciones apropiadas.
Principales productos formados:
Oxidación: Formación de N-óxidos de quinolina.
Reducción: Formación de derivados de quinolina reducidos.
Sustitución: Formación de varios derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
Química:
Catálisis: (3-Amino-8-cloroquinolin-5-il)metanol se puede utilizar como ligando en reacciones catalíticas, lo que mejora la eficiencia de ciertas transformaciones químicas.
Biología:
Actividad antimicrobiana: El compuesto ha mostrado potencial como agente antimicrobiano, inhibiendo el crecimiento de ciertas bacterias y hongos.
Medicina:
Desarrollo de fármacos: Se está explorando su posible uso en el desarrollo de nuevos fármacos, particularmente en el tratamiento de enfermedades infecciosas y el cáncer.
Industria:
Ciencia de los materiales: El compuesto se puede utilizar en la síntesis de materiales avanzados con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de (3-Amino-8-cloroquinolin-5-il)metanol implica su interacción con objetivos moleculares específicos. En sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la inhibición del crecimiento microbiano o la inducción de apoptosis en las células cancerosas. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares:
8-Cloroquinolina: Un precursor en la síntesis de (3-Amino-8-cloroquinolin-5-il)metanol.
3-Aminoquinolina: Carece de los grupos cloro e hidroximetil, lo que resulta en diferentes propiedades químicas.
5-Hidroxiquinolina: Contiene un grupo hidroxilo en la posición 5 pero carece de los grupos amino y cloro.
Singularidad:
Grupos funcionales: La presencia de grupos amino, cloro e hidroximetil en (3-Amino-8-cloroquinolin-5-il)metanol confiere una reactividad química única y una actividad biológica potencial.
Propiedades
Fórmula molecular |
C10H9ClN2O |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
(3-amino-8-chloroquinolin-5-yl)methanol |
InChI |
InChI=1S/C10H9ClN2O/c11-9-2-1-6(5-14)8-3-7(12)4-13-10(8)9/h1-4,14H,5,12H2 |
Clave InChI |
PSTJYGWFHQFSBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1CO)C=C(C=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



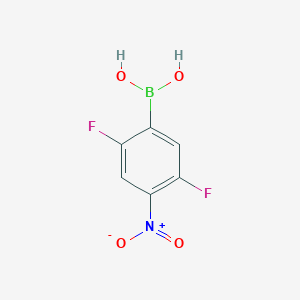
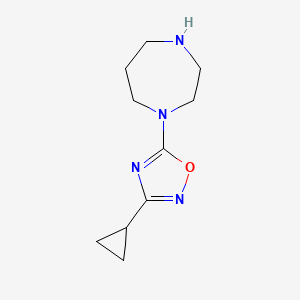

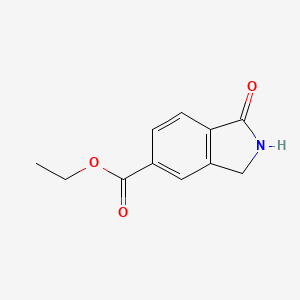
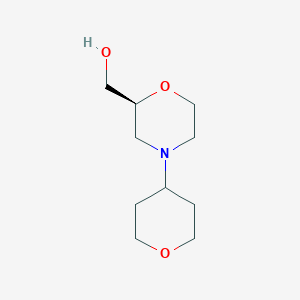
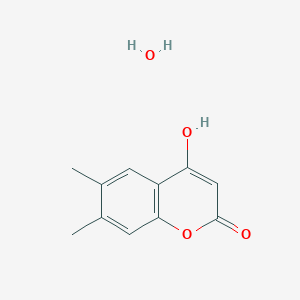

![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
